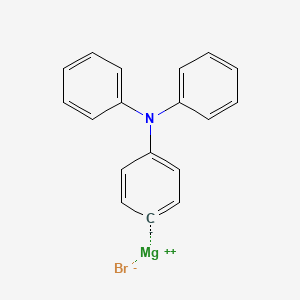

(4-(Diphenylamino)phenyl)magnesium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(Diphenylamino)phenyl)magnesium bromide is an organometallic compound with the molecular formula C18H14BrMgN and a molecular weight of 348.52 g/mol . This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(4-(Diphenylamino)phenyl)magnesium bromide is typically synthesized by the reaction of 4-(diphenylamino)phenyl bromide with magnesium metal in the presence of an aprotic solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) . The reaction is usually carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The general reaction scheme is as follows:

4-(Diphenylamino)phenyl bromide+Mg→(4-(Diphenylamino)phenyl)magnesium bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often supplied as a solution in THF or 2-MeTHF to facilitate handling and storage .

Analyse Des Réactions Chimiques

Types of Reactions

(4-(Diphenylamino)phenyl)magnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Forms carbon-carbon bonds with electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: THF and 2-MeTHF are typically used.

Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

Substituted Aromatics: Result from substitution reactions.

Applications De Recherche Scientifique

Applications in Scientific Research

-

Organic Synthesis

- Carbon-Carbon Bond Formation: The primary application of (4-(diphenylamino)phenyl)magnesium bromide is in the formation of carbon-carbon bonds. It reacts with various electrophiles, including carbonyl compounds, to produce alcohols and substituted aromatic compounds.

- Case Study: A study demonstrated its effectiveness in synthesizing complex organic molecules by reacting with aldehydes and ketones under controlled conditions to yield high-purity alcohols.

-

Material Science

- Conducting Polymers: This compound is utilized in the synthesis of conducting polymers, which are essential for electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Case Study: Research involving triphenylamine derivatives highlighted the use of this compound in creating materials with enhanced electron transport properties for optoelectronic devices .

-

Pharmaceuticals

- Synthesis of Drug Intermediates: The compound serves as a crucial reagent in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

- Case Study: In a recent synthesis pathway, it was employed to create intermediates for fluorescent probes used in imaging neural stem/progenitor cells, showcasing its versatility in medicinal chemistry .

-

Catalysis

- Catalytic Reactions: It acts as a catalyst in various organic reactions, facilitating processes that require specific reactivity or selectivity.

- Mechanism of Action: The nucleophilic carbon bound to magnesium attacks electrophilic centers in organic molecules, forming new carbon-carbon bonds while stabilizing reactive intermediates through coordination with solvent molecules.

Mécanisme D'action

The mechanism of action of (4-(Diphenylamino)phenyl)magnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in organic molecules. This results in the formation of new carbon-carbon bonds. The magnesium atom coordinates with the solvent molecules, stabilizing the reactive intermediate and facilitating the reaction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylmagnesium Bromide: Another Grignard reagent with a simpler structure.

Methylmagnesium Bromide: Used for similar nucleophilic addition reactions but with different reactivity.

Uniqueness

(4-(Diphenylamino)phenyl)magnesium bromide is unique due to its diphenylamino group, which imparts specific electronic properties that can influence the reactivity and selectivity of the compound in organic synthesis .

Activité Biologique

(4-(Diphenylamino)phenyl)magnesium bromide, a Grignard reagent, has garnered attention in organic synthesis and material science due to its unique properties and reactivity. This article delves into its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure:

- Molecular Formula: C18H18BrMgN

- Molecular Weight: 367.66 g/mol

Synthesis:

The compound is synthesized through the reaction of 4-(diphenylamino)phenyl bromide with magnesium metal in aprotic solvents like tetrahydrofuran (THF). The general reaction can be represented as follows:

The biological activity of this compound primarily stems from its ability to act as a nucleophile. The magnesium-bound carbon can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. This mechanism is crucial for its applications in organic synthesis and potentially in pharmaceutical development .

Mechanistic Studies

In mechanistic studies involving Grignard reagents, it was observed that the compound can form radical species upon reaction with electrophiles. For example, a study indicated that the nucleophilic attack results in the formation of various products, including alcohols and substituted aromatics . The radical intermediates formed during these reactions may contribute to biological activities such as antioxidant effects.

Case Studies

-

Study on Antioxidant Properties:

A case study investigated the antioxidant potential of diphenylamine derivatives. Results indicated that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . -

Cytotoxicity Evaluation:

Another study evaluated the cytotoxic effects of similar compounds on cancer cell lines using the MTT assay. The findings revealed that certain derivatives exhibited promising anticancer activity, warranting further investigation into their mechanisms and therapeutic potentials .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

magnesium;N,N-diphenylaniline;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N.BrH.Mg/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-2,4-15H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNUHWWDQDDENP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=[C-]C=C3.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrMgN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.